molecular formula C10H8Cl3NO2 B4865313 Acetanilide, 4'-acetyl-2,2,2-trichloro- CAS No. 90767-96-7

Acetanilide, 4'-acetyl-2,2,2-trichloro-

Cat. No.: B4865313
CAS No.: 90767-96-7
M. Wt: 280.5 g/mol
InChI Key: QMZOBRFDRYVKNP-UHFFFAOYSA-N
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Description

Acetanilide, 4’-acetyl-2,2,2-trichloro-: is an organic compound that belongs to the class of acetanilides. It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with an acetyl group and three chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-acetyl-2,2,2-trichloro- typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc dust. The reaction is carried out under anhydrous conditions and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of Acetanilide, 4’-acetyl-2,2,2-trichloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 4’-acetyl-2,2,2-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield chlorinated or brominated derivatives, while oxidation can produce quinones.

Scientific Research Applications

Chemistry: Acetanilide, 4’-acetyl-2,2,2-trichloro- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pharmaceuticals, and agrochemicals .

Biology: In biological research, this compound is used to study the effects of acetylation on protein function and gene expression. It is also employed in the development of new drugs and therapeutic agents .

Medicine: Acetanilide derivatives have been investigated for their analgesic, antipyretic, and anti-inflammatory properties. They are used in the development of new medications for pain relief and fever reduction .

Industry: In the industrial sector, Acetanilide, 4’-acetyl-2,2,2-trichloro- is used as a stabilizer for hydrogen peroxide and as an intermediate in the production of rubber accelerators and other chemicals .

Mechanism of Action

The mechanism of action of Acetanilide, 4’-acetyl-2,2,2-trichloro- involves its interaction with specific molecular targets and pathways. The acetyl group can modify proteins through acetylation, affecting their function and activity. This modification can influence various cellular processes, including gene expression, signal transduction, and protein stability .

Comparison with Similar Compounds

    Acetanilide: The parent compound, which lacks the additional acetyl and chlorine substituents.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug that is structurally similar to acetanilide.

    Phenacetin: Another analgesic and antipyretic compound that is closely related to acetanilide.

Uniqueness: Acetanilide, 4’-acetyl-2,2,2-trichloro- is unique due to the presence of the acetyl and trichloro substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO2/c1-6(15)7-2-4-8(5-3-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZOBRFDRYVKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238258
Record name Acetanilide, 4'-acetyl-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-96-7
Record name Acetanilide, 4'-acetyl-2,2,2-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090767967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 4'-acetyl-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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